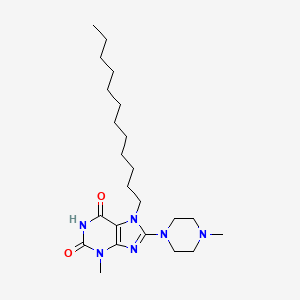

7-Dodecyl-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione

Description

7-Dodecyl-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by three key substituents:

- R1: A dodecyl (C12H25) chain at position 5.

- R2: A methyl group at position 2.

- R3: A 4-methylpiperazinyl group at position 6.

This compound belongs to a class of molecules designed to modulate enzyme activity or receptor binding, with structural features that influence lipophilicity, solubility, and target affinity.

Properties

CAS No. |

477333-67-8 |

|---|---|

Molecular Formula |

C23H40N6O2 |

Molecular Weight |

432.6 g/mol |

IUPAC Name |

7-dodecyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |

InChI |

InChI=1S/C23H40N6O2/c1-4-5-6-7-8-9-10-11-12-13-14-29-19-20(27(3)23(31)25-21(19)30)24-22(29)28-17-15-26(2)16-18-28/h4-18H2,1-3H3,(H,25,30,31) |

InChI Key |

ZTKUYZASIFQCJB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 7-Dodecyl-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione and related purine-2,6-dione derivatives:

Structural and Functional Insights

Lipophilicity and Solubility

- The dodecyl chain in the target compound enhances lipophilicity compared to analogs with shorter alkyl or aromatic substituents (e.g., ethyl or benzyl groups in and ). This property may improve membrane permeability but reduce aqueous solubility, requiring formulation optimization for therapeutic use .

- Compounds with polar groups (e.g., 3-hydroxypropyl in or tetrahydrofuran-2-ylmethyl in ) exhibit better solubility, facilitating intravenous administration .

Target Selectivity

- This contrasts with mercapto (-SH) derivatives (), which directly inhibit SIRT3 via substrate competition .

- TRPC4/5 inhibitors () feature bulky aromatic substituents (e.g., 3-trifluoromethoxyphenoxy), suggesting steric and electronic factors critical for channel blockade .

Q & A

Basic: What spectroscopic methods are recommended for characterizing 7-Dodecyl-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione, and what key spectral markers should researchers anticipate?

Methodological Answer:

- FTIR Spectroscopy : Anticipate peaks for N-H stretching (~3340 cm⁻¹), aliphatic C-H (~2850–2960 cm⁻¹), and carbonyl groups (C=O stretching at ~1650–1700 cm⁻¹). The 4-methylpiperazinyl group may show C-N stretching near 1250 cm⁻¹ .

- NMR (¹H/¹³C) : Look for signals corresponding to the dodecyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups), piperazinyl protons (δ 2.3–3.5 ppm), and purine ring protons (δ 7.5–8.5 ppm for aromatic protons if present) .

- Mass Spectrometry : Molecular ion peaks should align with the molecular formula (e.g., [M+H]⁺ for C₂₅H₃₈N₆O₂). Fragmentation patterns may include loss of the dodecyl chain (m/z ~169–285) or piperazinyl substituents .

Advanced: How can computational reaction path search methods enhance the synthesis efficiency of this compound?

Methodological Answer:

The ICReDD approach integrates quantum chemical calculations (e.g., density functional theory) with experimental data to predict reaction pathways. For example:

- Transition State Analysis : Identify energy barriers for key steps, such as nucleophilic substitution at the purine C8 position .

- Solvent Effects : Simulate solvent interactions to optimize reaction conditions (e.g., DMF vs. THF) for improved yield .

- Machine Learning : Train models on existing purine-2,6-dione syntheses (e.g., from and ) to predict optimal catalysts or temperatures .

Basic: What synthetic routes are documented for purine-2,6-dione derivatives with bulky alkyl and piperazinyl substituents?

Methodological Answer:

- Stepwise Alkylation : React xanthine derivatives with alkyl halides (e.g., dodecyl bromide) under basic conditions (K₂CO₃/DMF, 80°C), followed by piperazinyl substitution using 4-methylpiperazine in refluxing ethanol .

- Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., 8-position substitution) using microwave irradiation (150°C, 30 min) to reduce side-product formation .

Advanced: What statistical experimental design approaches are optimal for optimizing the yield of multi-step purine-2,6-dione syntheses?

Methodological Answer:

- Factorial Design : Use a 2³ factorial matrix to test variables like temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–24 hr). Analyze interactions using ANOVA to identify dominant factors .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity and reagent stoichiometry) to predict maximum yield regions .

Basic: How does the presence of the dodecyl chain influence the compound’s solubility and purification challenges?

Methodological Answer:

- Solubility : The dodecyl chain renders the compound hydrophobic, requiring polar aprotic solvents (e.g., DMSO) for dissolution. Precipitation in aqueous buffers (pH 7–8) is common .

- Purification : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) or recrystallization from ethanol/water mixtures to isolate the compound .

Advanced: What strategies resolve contradictions in reported biological activities of structurally similar purine-2,6-dione derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 8-piperazinyl vs. 8-aminopiperidinyl groups) using standardized assays (e.g., kinase inhibition IC₅₀) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., and ) to identify trends in bioactivity linked to electron-withdrawing/donating groups .

Basic: What are the critical parameters in the purification of this compound using chromatography or crystallization?

Methodological Answer:

- Chromatography : Optimize mobile phase composition (e.g., 70:30 acetonitrile/water with 0.1% TFA) to resolve by-products from the dodecyl chain .

- Crystallization : Slow cooling (1°C/min) from ethanol/water (3:1) enhances crystal purity. Monitor via differential scanning calorimetry (DSC) to confirm polymorph stability .

Advanced: How do steric and electronic effects of the 4-methylpiperazinyl group influence the compound’s reactivity in substitution reactions?

Methodological Answer:

- Steric Hindrance : The methyl group on piperazine reduces nucleophilic attack at the N8 position, requiring elevated temperatures (e.g., 100°C) for Suzuki coupling .

- Electronic Effects : Piperazinyl nitrogen lone pairs enhance electron density at C8, facilitating electrophilic substitutions (e.g., bromination) but complicating oxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.